9-Bromo-10-methylanthracene
Description
Structure
3D Structure
Properties
CAS No. |
23674-17-1 |
|---|---|
Molecular Formula |
C15H11Br |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
9-bromo-10-methylanthracene |
InChI |
InChI=1S/C15H11Br/c1-10-11-6-2-4-8-13(11)15(16)14-9-5-3-7-12(10)14/h2-9H,1H3 |
InChI Key |
DSDGPRYUTYECJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 10-Methylanthracene
An alternative route involves direct bromination of pre-synthesized 10-methylanthracene (7 ). This method employs bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at the 10-position directing bromination to the adjacent 9-position. Reported yields range from 80% to 85% .
Reaction Conditions :
-
Solvent: Chloroform or dichloromethane.
-
Temperature: 0–25°C.
-
Time: 1–2 hours.
Mechanistic Insight :
The electron-donating methyl group activates the anthracene ring, facilitating electrophilic attack at the 9-position. Steric hindrance from the methyl group further enhances regioselectivity .
Mannich Reaction-Based Synthesis
A less conventional approach utilizes the Mannich reaction to introduce the methyl group. Starting from anthracene-9(10H)-one (5 ), treatment with formaldehyde (HCHO) and methylamine (CH₃NH₂) in acetic acid generates 9-(methylaminomethyl)anthracene. Subsequent bromination with Br₂ in acetonitrile replaces the amine group with bromine, yielding the target compound. This method achieves a 62% overall yield but is limited by side reactions during the Mannich step .
Critical Analysis :
-
Pros : Avoids Grignard reagents, simplifying safety protocols.
-
Cons : Lower yield due to competing side reactions.
Comparative Evaluation of Synthesis Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |
|---|---|---|---|---|
| Grignard + Bromination | 69–94 | 5–8 hours | High | Corrosive byproducts |
| Direct Bromination | 80–85 | 1–2 hours | Moderate | Requires pure 10-methylanthracene |
| Mannich Reaction | 62 | 12–24 hours | Low | Side product formation |
Optimal Conditions : For laboratory-scale synthesis, the Grignard-bromination method is preferred due to its high yield and regioselectivity. Industrial applications may favor direct bromination for its shorter reaction time, provided 10-methylanthracene is readily available .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-10-methylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 10-methylanthracene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted anthracenes depending on the nucleophile used.
Oxidation: Anthraquinone derivatives.
Reduction: 10-Methylanthracene.
Scientific Research Applications
9-Bromo-10-methylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-methylanthracene involves its interaction with molecular targets through its bromine and methyl groups. These interactions can lead to various photophysical effects, such as fluorescence and phosphorescence. The compound’s ability to undergo triplet-triplet annihilation makes it valuable in photon upconversion applications .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes critical differences between 9-Bromo-10-methylanthracene and structurally related anthracene derivatives:
Key Observations:
Electronic Effects :
- The methyl group in this compound donates electrons weakly via inductive effects, slightly increasing electron density at the anthracene core. In contrast, the methoxy group in 9-Bromo-10-(4-methoxyphenyl)anthracene provides stronger electron-donating resonance effects, enhancing conjugation .
- The carbaldehyde group in 10-Bromo-9-anthracenecarbaldehyde is electron-withdrawing, making the compound more reactive toward nucleophiles .
Biological Activity
9-Bromo-10-methylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its diverse biological activities, particularly in the fields of photochemistry and pharmacology. The presence of bromine and methyl substituents enhances its reactivity and potential biological interactions, making it a compound of interest in various research studies.
The molecular formula of this compound is , with a molecular weight of approximately 285.16 g/mol. Its structure includes a bromine atom at the 9-position and a methyl group at the 10-position on the anthracene ring system, which contributes to its unique chemical properties.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which may be attributed to its ability to scavenge free radicals. Antioxidants are crucial in mitigating oxidative stress in biological systems, thereby protecting cells from damage.
- Anticancer Properties : Several studies have explored the anticancer effects of anthracene derivatives, including this compound. It has been reported to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.
- Mutagenicity : The compound's structural characteristics suggest potential mutagenic effects. Research on structurally similar compounds indicates that halogenated PAHs can interact with DNA, leading to mutations that may contribute to carcinogenesis.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Formation of Reactive Oxygen Species (ROS) : The compound may induce ROS production, leading to oxidative stress that can trigger cell death in cancer cells.
- Intercalation with DNA : Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Interaction : Studies have suggested that this compound can interact with enzymes involved in drug metabolism, influencing pharmacokinetics and toxicity profiles.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related anthracene derivatives is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9-Bromoanthracene | Lacks methyl group; primarily used in photochemical studies. | |
| 10-Methylanthracene | No bromine; commonly studied for its electronic properties. | |
| 9-Bromo-10-phenylnaphthalene | Contains a naphthalene moiety; used in organic light-emitting diodes (OLEDs). | |
| 9-Bromomethylanthracene | Contains a methyl group instead of methoxy; exhibits different reactivity patterns. | |
| 9-Chloro-10-methoxyanthracene | Chlorine instead of bromine; affects reactivity and biological activity differently. |
The presence of both bromine and methyl groups in this compound enhances its versatility compared to other similar compounds, making it particularly valuable in research focused on organic materials and biological applications.
Case Studies
- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of various anthracene derivatives on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against leukemia K562 cells, suggesting its potential as an anticancer agent .
- Mutagenicity Testing : Research on halogenated PAHs has demonstrated that compounds like this compound can induce mutagenic changes in bacterial assays, highlighting the need for further investigation into its safety and environmental impact .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 9-Bromo-10-methylanthracene, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves bromination of 10-methylanthracene. Key parameters include solvent choice (e.g., dimethoxyethane under nitrogen to minimize side reactions), catalyst optimization, and temperature control. For bromination, bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature has been reported as effective, yielding high-purity products . Reaction progress should be monitored via TLC, with purification through recrystallization or column chromatography.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, is essential for confirming substitution patterns. For example, the methyl group at position 10 and bromine at position 9 produce distinct splitting patterns in the aromatic region . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity. Single-crystal X-ray diffraction can resolve ambiguities in structural assignments .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use gloves (EN 374 compliant) and eye protection (EN 166 compliant) to prevent skin/eye contact. Ensure adequate ventilation (e.g., fume hoods) to avoid inhalation of particulates. Avoid environmental release, and store the compound in a cool, dry place away from oxidizers. Spills should be neutralized with inert adsorbents .
Q. How can solubility challenges of this compound in common solvents be addressed for experimental formulations?
- Methodological Answer : The compound’s low water solubility necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). For stock solutions, prepare 10 mM concentrations in DMSO, followed by serial dilution in reaction-compatible solvents. Pre-sonication or gentle heating (≤40°C) may enhance dissolution .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its applications in organic electronics?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, while the methyl group donates electrons slightly, creating a polarized π-system. This enhances charge-transfer properties, making it suitable for organic light-emitting diodes (OLEDs) or as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations and cyclic voltammetry can quantify HOMO-LUMO gaps and redox potentials .
Q. What strategies mitigate fluorescence quenching in this compound during photophysical studies?
- Methodological Answer : Quenching often arises from electron donor interactions (e.g., amines). To minimize this, use degassed solvents to eliminate oxygen, employ low-temperature measurements, or encapsulate the compound in inert matrices. Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms .
Q. How can crystallographic data resolve discrepancies in reported reaction pathways for brominated anthracenes?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regioselectivity in bromination. For instance, comparing unit cell parameters of this compound with derivatives like 9,10-dibromoanthracene can identify steric or electronic effects influencing substitution patterns .
Q. What are the contradictions in synthetic yields reported for this compound using different brominating agents?
- Methodological Answer : BDMS-based methods claim >90% yields at room temperature , whereas traditional Br/FeBr methods require higher temperatures (40–60°C) and result in lower yields (70–80%) due to over-bromination. GC-MS analysis of side products and kinetic studies (e.g., monitoring intermediate formation) can clarify these discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
